Pentatriacontane

Catalog No.
S1973036
CAS No.
630-07-9
M.F
C35H72
M. Wt
492.9 g/mol
Availability
In Stock
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Pentatriacontane

CAS Number

630-07-9

Product Name

Pentatriacontane

IUPAC Name

pentatriacontane

Molecular Formula

C35H72

Molecular Weight

492.9 g/mol

InChI

InChI=1S/C35H72/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3

InChI Key

VHQQPFLOGSTQPC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Analytical Standard

Due to its well-defined chemical structure and high purity achievable through commercial sources, pentatriacontane serves as a valuable analytical standard in various research settings.

  • Calibration of Instruments

    Researchers use pentatriacontane to calibrate instruments like gas chromatographs (GC) and mass spectrometers (MS). These instruments separate and identify mixtures based on the chemical properties of the components. By running a known standard like pentatriacontane, researchers can ensure their instruments are accurately measuring the properties of other compounds.

  • Validation of Analysis Methods

    Pentatriacontane can be used to validate the accuracy and reproducibility of analytical methods for complex mixtures. By introducing a known amount of pentatriacontane into a sample and tracking it through the analysis process, researchers can verify if their methods are consistently recovering the expected amount.

Reference Material in Material Science Research

Pentatriacontane's specific properties, such as its chain length and lack of reactivity, make it a useful reference material in material science research, particularly for studies on:

  • Self-assembly

    Researchers use pentatriacontane to study self-assembly processes, where molecules spontaneously organize into ordered structures []. By incorporating pentatriacontane into mixtures with other molecules, scientists can investigate how these interactions influence the formation of specific structures.

  • Tribology

    This field studies friction, wear, and lubrication. Pentatriacontane's well-defined structure allows researchers to understand how chain length and interactions between molecules affect friction at the microscopic level [].

Pentatriacontane is characterized by its hydrophobic nature and insolubility in water, making it a waxy solid at room temperature with a melting point of approximately 75 °C and a boiling point of around 490 °C . It is primarily found in certain plants, such as Vanilla madagascariensis and Andrachne rotundifolia, where it contributes to the plant's waxy coatings .

Pentatriacontane, due to its limited interaction with other molecules, doesn't have a well-defined mechanism of action in biological systems.

  • Flammability: Pentatriacontane is flammable with a flash point above 100 °C [].
  • Safety: Information on specific hazards associated with pentatriacontane is limited. However, as a general safety precaution, handle alkanes with proper laboratory practices due to their flammability.

Pentatriacontane exhibits low biological activity, which is attributed to its hydrophobicity and lack of functional groups that typically engage in biochemical interactions. Its presence in biological systems is mainly as a structural component rather than an active participant in metabolic pathways .

Pentatriacontane can be synthesized through several methods:

  • Fischer-Tropsch Synthesis: This method involves the catalytic conversion of carbon monoxide and hydrogen into hydrocarbons, including long-chain alkanes like pentatriacontane.
  • Decarboxylation of Fatty Acids: Long-chain fatty acids can be decarboxylated to yield corresponding alkanes.
  • Reduction of Fatty Alcohols: Fatty alcohols can be reduced to their corresponding alkanes using reducing agents such as lithium aluminum hydride .

Pentatriacontane has various applications, including:

  • Industrial Lubricants: Due to its waxy nature, it serves as a lubricant in various industrial processes.
  • Cosmetic Products: Its hydrophobic properties make it suitable for use in creams and lotions.
  • Organic Synthesis: It acts as a precursor or intermediate in the synthesis of other organic compounds .

Research on pentatriacontane's interactions primarily focuses on its physical properties rather than biochemical interactions due to its inertness. Studies indicate that it does not participate in hazardous reactions under normal conditions, making it relatively safe for use in various applications .

Pentatriacontane is part of a larger family of long-chain alkanes. Here are some similar compounds for comparison:

Compound NameChemical FormulaMelting Point (°C)Boiling Point (°C)Unique Features
TriacontaneC₃₀H₆₂44420Shorter chain length than pentatriacontane
TetracontaneC₄₀H₈₂60460Higher molecular weight
HexatriacontaneC₃₆H₇₄80500Similar properties but longer chain

Pentatriacontane's uniqueness lies in its specific chain length and physical properties, which differentiate it from both shorter and longer-chain alkanes. Its applications and stability make it valuable across various industries while maintaining minimal biological activity.

Pentatriacontane is defined by the molecular formula $$ \text{C}{35}\text{H}{72} $$, adhering to the general alkane formula $$ \text{C}n\text{H}{2n+2} $$. Its IUPAC name, pentatriacontane, follows systematic nomenclature rules, where the prefix "pentatriaconta-" denotes thirty-five carbon atoms, and the suffix "-ane" indicates single bonds. The compound’s linear structure lacks functional groups, consisting solely of methylene ($$-\text{CH}2-$$) and terminal methyl ($$-\text{CH}3$$) units.

Structural Characteristics

  • Molecular Weight: 492.96 g/mol
  • SMILES Notation: CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
  • InChI Key: VHQQPFLOGSTQPC-UHFFFAOYSA-N

The absence of branching distinguishes pentatriacontane from iso-alkanes, influencing its physical properties. For instance, its melting point (73–76°C) and boiling point (331°C at 15 mmHg) reflect strong van der Waals interactions between elongated hydrocarbon chains. These interactions also account for its waxy solid state at room temperature and insolubility in polar solvents.

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point73–76°C
Boiling Point331°C (15 mmHg)
Density0.781 g/mL (estimated)
Solubility in WaterInsoluble

Historical Context of Long-Chain Alkane Research

The study of long-chain alkanes like pentatriacontane emerged alongside 19th-century petroleum refining. Karl von Reichenbach’s 1830 discovery of paraffin wax—a mixture of $$ \text{C}{20}-\text{C}{40} $$ alkanes—marked a pivotal moment, enabling industrial candle production. However, synthesizing alkanes beyond $$ \text{C}_{40} $$ posed challenges due to intermediate insolubility and purification difficulties.

Synthetic Breakthroughs

In 2002, Lehmler et al. developed a three-step method for producing branched $$ \text{C}_{40+} $$ alkanes using 1,3-dithiane alkylation. This approach enabled controlled mid-chain modifications, advancing materials science applications. For linear alkanes like pentatriacontane, high-temperature gas chromatography (HTGC) became critical for purity assessment, ensuring reliable standards for industrial and academic use.

Natural Occurrence

Pentatriacontane occurs naturally in Candelilla wax (derived from Euphorbia antisyphilitica), where it constitutes up to 15% of the hydrocarbon fraction. It also appears in plant essential oils and insect cuticles, such as the parasitoid wasp Lariophagus distinguendus, where it comprises 40% of male-specific hydrocarbons. These biological roles underscore its evolutionary significance in waterproofing and chemical signaling.

Role in Biomolecular Systems and Industrial Applications

Biological Functions

In plants, pentatriacontane contributes to cuticular wax layers, reducing water loss and UV damage. Insects utilize it in sex-specific pheromone blends; male L. distinguendus secrete it to attract mates, while females produce trace amounts. Such biosynthetic specificity suggests enzymatic regulation of alkane chain elongation, though mechanistic details remain under investigation.

Industrial and Research Applications

  • Material Science: As a component of paraffin wax, pentatriacontane enhances the durability of candles, polishes, and waterproof coatings. Its thermal stability makes it ideal for encapsulating phase-change materials in energy storage systems.
  • Analytical Standards: High-purity pentatriacontane (>95%) serves as a calibration standard in gas chromatography and mass spectrometry, aiding hydrocarbon analysis in petroleum and environmental samples.
  • Astrobiology: Recent Mars rover missions detected long-chain alkanes in Gale Crater mudstones, sparking debates about potential biosignatures. While abiotic origins are plausible, similarities to terrestrial lipid membranes warrant further study.

Table 2: Natural and Industrial Sources

SourceApplicationSignificance
Candelilla waxFood glazing agentsNon-toxic, vegan alternative to beeswax
Insect cuticlesPheromone communicationSpecies-specific mating signals
Petroleum refiningParaffin wax productionEnhances material hardness

Fischer-Tropsch Process Applications

The industrial production of pentatriacontane relies heavily on the Fischer-Tropsch process, a well-established catalytic conversion technique that transforms synthesis gas (carbon monoxide and hydrogen) into various hydrocarbon compounds [2]. This process operates under specific temperature and pressure conditions, typically ranging from 150-300°C and pressures of one to several tens of atmospheres [2].

The Fischer-Tropsch synthesis mechanism involves a series of chemical reactions that produce hydrocarbons with the general formula CnH2n+2, where n represents the carbon chain length [2]. For pentatriacontane production, the process targets the formation of higher molecular weight alkanes through carefully controlled catalytic polymerization [3] [4]. The reaction proceeds through the following generalized equation:

(2n + 1) H₂ + n CO → CnH2n+2 + n H₂O

where n equals 35 for pentatriacontane formation [2].

Catalyst Systems and Operating Conditions

Industrial Fischer-Tropsch synthesis employs metal catalysts, primarily iron and cobalt-based systems, which facilitate the conversion of synthesis gas into long-chain hydrocarbons [2] [4]. Iron catalysts demonstrate particular effectiveness for producing higher molecular weight products, including compounds in the C35 range [5]. The catalytic process operates under elevated temperatures between 200-350°C and pressures ranging from 20-40 bar, with cobalt catalysts showing superior performance for longer-chain hydrocarbon synthesis [6] [7].

Research indicates that pressure conditions significantly influence hydrocarbon yield distribution, with higher pressures (60-180 MPa) promoting increased liquid hydrocarbon production, particularly in the C6-C14 range [8]. The activation energy for hydrocarbon generation decreases with increasing pressure, creating more favorable conditions for long-chain alkane formation [8].

Temperature and Pressure Optimization

The thermal conditions for pentatriacontane synthesis require precise control to achieve optimal yields. Studies demonstrate that hydrocarbon generation reactions proceed more efficiently under lower heating rates, allowing for complete reaction progression and enhanced hydrocarbon production [8]. Industrial processes typically maintain temperatures between 340-400°C for optimal conversion rates, with higher temperatures promoting the formation of longer-chain hydrocarbons [9] [6].

Table 1: Optimal Operating Conditions for Pentatriacontane Synthesis

ParameterRangeOptimal ValueEffect on Yield
Temperature (°C)150-400340-375Higher temperatures favor C35+ formation [6]
Pressure (bar)20-18060-120Increased pressure enhances liquid hydrocarbon yield [8]
H₂/CO Ratio1-42-3Optimal ratio for long-chain synthesis [4]
Catalyst Loading (%)0.1-51-2Higher loading improves conversion rates [7]

Purification Strategies for High-Purity Pentatriacontane

Recrystallization Methodologies

Pentatriacontane purification employs recrystallization techniques that exploit the compound's specific thermal properties, including its melting point of 74-76°C [10] [11]. The recrystallization process involves dissolving the crude pentatriacontane in appropriate solvents at elevated temperatures, followed by controlled cooling to precipitate purified crystals [12].

The compound exhibits precipitation behavior in various solvents, including carbon disulfide, n-hexane, and toluene at room temperature, which facilitates separation from other hydrocarbon components . This precipitation characteristic enables effective purification through selective crystallization processes .

Solvent-Based Separation Techniques

Industrial purification of pentatriacontane utilizes solvent extraction and dewaxing processes similar to those employed in paraffin wax purification [14]. The dewaxing process typically employs a mixture of toluene and methyl ethyl ketone (MEK), where toluene dissolves the oil components while MEK acts as a wax precipitating agent [14].

The solvent-based purification follows a three-step sequential process: crystallization through dilution and chilling of the feedstock, filtration for separation of wax and dewaxed oil filtrate, and solvent recovery through separation of solvent from wax and oil [14]. This method achieves high purity levels by exploiting the differential solubility characteristics of pentatriacontane compared to other hydrocarbon components.

Vacuum Distillation and Molecular Distillation

High-purity pentatriacontane production employs vacuum distillation techniques to separate the compound from complex hydrocarbon mixtures [15]. The process operates under reduced pressure conditions to lower the boiling point and prevent thermal decomposition of the long-chain alkane [16].

Molecular distillation represents an advanced purification technique particularly suited for thermally unstable compounds with high boiling points and low volatility [16]. This method operates under high vacuum conditions, allowing individual molecule condensation and collection while minimizing thermal degradation [16].

Table 2: Purification Method Comparison

MethodPurity AchievedOperating TemperatureAdvantagesLimitations
Recrystallization>95%50-100°CSimple, cost-effectiveMultiple cycles required [12]
Solvent Extraction>98%20-60°CHigh selectivitySolvent recovery needed [14]
Vacuum Distillation>99%200-300°CHigh purityEnergy intensive [15]
Molecular Distillation>99.5%150-250°CMinimal thermal degradationComplex equipment [16]

Fractional Crystallization from Petroleum Fractions

Pentatriacontane isolation from petroleum fractions employs fractional crystallization techniques that separate the compound based on its distinct physical properties . The process involves controlled cooling of waxy petroleum distillates, causing selective crystallization of different hydrocarbon components based on their melting points [15].

The main component of refined petroleum wax consists of saturated n-alkanes with carbon numbers of approximately 20-40, including pentatriacontane [15]. The purification process removes excess residual oil through petroleum refining processes, followed by vacuum distillation to achieve the desired purity levels [15].

Catalytic Processes in Alkane Chain Elongation

Metal-Catalyzed Chain Building Mechanisms

Alkane chain elongation to produce pentatriacontane involves sophisticated catalytic processes that extend shorter hydrocarbon chains through controlled carbon-carbon bond formation [17]. The catalytic systems employ transition metals, particularly iron and cobalt complexes, which facilitate the stepwise addition of carbon units to growing alkane chains [7].

The chain elongation mechanism proceeds through several pathways, including carbene insertion, radical coupling, and metathesis reactions [17]. Metal-mediated carbon-hydrogen bond activation plays a crucial role in these processes, enabling selective functionalization of alkane substrates [17].

Catalyst Design and Optimization

Modern catalyst systems for alkane chain elongation utilize pyridine(diimine) complexes with iron and cobalt centers, which demonstrate exceptional activity for hydrocarbon synthesis [7]. These catalysts operate through unique electronic structures that enable both two-electron and one-electron redox processes, expanding the mechanistic possibilities for chain extension reactions [7].

The optimization of catalyst performance involves systematic modification of ligand structures and metal centers to enhance activity and selectivity toward longer-chain products [7]. Electron-rich supporting ligands consistently improve hydrogenation performance and chain elongation efficiency [7].

Reaction Kinetics and Mechanism

The kinetics of catalytic chain elongation involve complex multi-step processes with varying activation energies depending on the catalyst system and reaction conditions [8]. The dominant frequency of activation energy for hydrocarbon generation decreases with increasing pressure, facilitating the formation of longer-chain products [8].

Table 3: Catalytic Chain Elongation Parameters

Catalyst TypeActivation Energy (kJ/mol)Optimal Temperature (°C)Chain Length Selectivity
Iron-based193-243220-280C20-C40 favored [8]
Cobalt-based188-226200-250C25-C45 enhanced [7]
Mixed Metal176-243240-300C30-C50 optimized [18]

Catalyst Regeneration and Recycling

Industrial alkane synthesis processes require effective catalyst regeneration strategies to maintain economic viability [18] [19]. The regeneration of Fischer-Tropsch catalysts involves controlled oxidative treatment followed by reduction cycles to restore catalytic activity [19].

Cobalt-based catalysts demonstrate exceptional regeneration capabilities through carburization and hydrogenation cycles [18]. The formation of cobalt carbide (Co₂C) during operation can be reversed through hydrogen treatment at 220°C, resulting in enhanced catalytic performance compared to fresh catalysts [18].

Pentatriacontane represents a paradigmatic example of long-chain saturated hydrocarbons, exhibiting distinctive physicochemical properties that arise from its extended thirty-five carbon backbone. The compound demonstrates the characteristic behavior of higher alkanes while providing insights into the structure-property relationships governing this homologous series.

Crystallographic Analysis and Molecular Packing

The molecular structure of pentatriacontane consists of a linear chain of thirty-five carbon atoms with the molecular formula C₃₅H₇₂ and molecular weight of 492.95 g/mol [1] [2]. The compound adopts an all-trans conformation in its most stable state, with each carbon atom maintaining tetrahedral sp³ hybridization and C-C-C bond angles of approximately 109.5° [2] [3].

The crystallographic structure of pentatriacontane exhibits typical characteristics of long-chain alkanes, featuring a triclinic crystal system at room temperature [4]. The molecules arrange themselves in parallel layers with the hydrocarbon chains aligned predominantly in the same direction, maximizing van der Waals interactions between adjacent molecules [5]. This packing arrangement results in an orthorhombic subcell with molecular chains adopting a nearly extended conformation.

The intermolecular packing efficiency in pentatriacontane crystals is enhanced by the extended chain length, which allows for substantial overlap between neighboring molecules. The crystal structure demonstrates a herringbone-like arrangement when viewed perpendicular to the chain axis, similar to other long-chain alkanes [5]. X-ray diffraction studies reveal that the d-spacing between molecular layers in the crystal lattice is approximately 4.2-4.5 Å, consistent with the van der Waals radius of the methylene groups [6].

The rotational freedom around C-C bonds in the solid state is significantly restricted compared to the liquid phase, leading to highly ordered molecular arrangements. Differential scanning calorimetry studies indicate the presence of multiple solid-solid phase transitions in the temperature range below the melting point, characteristic of rotator phases commonly observed in long-chain alkanes [4] [7].

Thermal Properties: Phase Transitions and Thermodynamic Parameters

Melting Point Behavior in Homologous Series

The melting point of pentatriacontane exhibits the characteristic systematic increase observed throughout the alkane homologous series. Comprehensive analysis of NIST thermodynamic data reveals a melting point of 74.4 ± 0.3°C (347.6 ± 0.3 K) for pentatriacontane [6] [8]. This value represents the culmination of extensive experimental measurements conducted by multiple research groups between 1925 and 1948 [6].

SourceMelting Point (°C)Uncertainty (K)Reference Year
Mazee (1948)74.4±0.11948
Backer and Strating (1940)74.5±0.61940
Garner et al. (1931)74.0±0.41931
Piper et al. (1931)74.5±0.61931
Grun et al. (1926)74.6±0.81926

The homologous series relationship demonstrates a nearly linear correlation between carbon number and melting point for alkanes in this range. Analysis of the C₂₄ to C₃₈ series reveals an average melting point increase of 1.9°C per additional carbon atom [9] [10]. This relationship can be expressed empirically as:

Tm (°C) = 1.85 × (n - 24) + 51.0

where n represents the carbon number. For pentatriacontane (n = 35), this equation predicts a melting point of 71.4°C, which shows good agreement with experimental values considering the inherent uncertainties in such correlations [9].

The enthalpy of fusion for pentatriacontane ranges from 41.09 to 86.40 kJ/mol, with the variation reflecting different experimental methodologies and temperature dependencies [8] [11]. The corresponding entropy of fusion values range from 119.20 to 248.85 J/mol·K, indicating substantial molecular reorganization during the solid-liquid phase transition [8].

Vapor Pressure and Boiling Point Relationships

Pentatriacontane exhibits exceptionally low vapor pressure at ambient conditions, with estimated values on the order of 10⁻¹⁴ Pa at 25°C [8]. The compound demonstrates typical Clausius-Clapeyron behavior, with vapor pressure increasing exponentially with temperature according to the relationship:

ln(P) = A - B/T

where A and B are substance-specific constants derived from experimental data [11] [12].

The normal boiling point of pentatriacontane is reported as 490°C (763.2 K) at standard atmospheric pressure [13] [8]. At reduced pressure conditions (15 mmHg), the boiling point decreases to 331°C, demonstrating the significant pressure dependence characteristic of high-molecular-weight compounds [14].

Correlation gas chromatography studies have provided detailed vapor pressure equations for the temperature range 298.15 K to 575 K [11] [12]. The enthalpy of vaporization varies from 122.4 kJ/mol at the normal boiling point to 178.0 kJ/mol at 298.15 K, reflecting the temperature dependence of this thermodynamic property [11].

Temperature (°C)Vapor Pressure (Pa)Phase State
25~10⁻¹⁴Solid
127Very lowLiquid
227LowLiquid
327ModerateLiquid
3731,333Liquid
490101,325Gas (boiling point)

The critical properties of pentatriacontane have been estimated using group contribution methods, yielding a critical temperature of 1269.11 K and critical pressure of 477.14 kPa [8]. These values place pentatriacontane well into the heavy hydrocarbon category, with correspondingly low critical pressure and high critical temperature typical of long-chain alkanes.

Solubility Profile in Nonpolar Solvent Systems

The solubility characteristics of pentatriacontane strictly adhere to the fundamental principle of "like dissolves like," exhibiting complete immiscibility with water and high solubility in nonpolar organic solvents [15] [16]. This behavior stems from the purely hydrophobic nature of the saturated hydrocarbon chain, which lacks any polar functional groups capable of hydrogen bonding with protic solvents [17].

Quantitative solubility data demonstrates exceptional solubility in aliphatic and aromatic nonpolar solvents:

SolventPolaritySolubilityMechanism
n-HexaneNonpolarHighly solubleVan der Waals interactions
BenzeneNonpolarHighly solubleπ-π and dispersion forces
TolueneNonpolarHighly solubleAromatic-aliphatic interactions
ChloroformLow polaritySolubleWeak dipole interactions
Diethyl etherLow polaritySolubleDipole-induced dipole forces
Carbon disulfideNonpolarPrecipitates at RTTemperature-dependent solubility

In hydrocarbon solvents, pentatriacontane exhibits near-ideal solution behavior, with solubility governed primarily by entropy of mixing considerations [18]. Studies of long-chain n-alkane solubility in heptane between 280 K and 350 K demonstrate that pentatriacontane follows Raoult's law behavior in the dilute concentration regime [18].

The temperature dependence of solubility in nonpolar solvents follows an Arrhenius-type relationship, with solubility increasing exponentially with temperature. In carbon disulfide, pentatriacontane precipitates at room temperature but becomes increasingly soluble at elevated temperatures, reflecting the balance between enthalpy and entropy contributions to the dissolution process .

Polymer-alkane phase behavior studies reveal that pentatriacontane can form complex phase diagrams with polymeric materials, exhibiting partial miscibility and critical solution temperatures [20]. These interactions are particularly relevant for understanding the behavior of pentatriacontane in lubricant formulations and polymer processing applications.

Surface Tension and Interfacial Phenomena

The surface and interfacial properties of pentatriacontane reflect its extended hydrocarbon structure and the resulting intermolecular interactions at phase boundaries. Surface tension measurements for long-chain alkanes demonstrate systematic trends with molecular weight and temperature [21] [22].

Estimated surface tension values for pentatriacontane at 25°C fall within the range of 25-30 mN/m, consistent with values reported for other long-chain alkanes in this molecular weight range [21]. This relatively low surface tension compared to polar liquids (water: 72 mN/m) reflects the weak intermolecular forces characteristic of hydrocarbon surfaces [23].

The temperature dependence of surface tension follows a linear relationship described by the Guggenheim-Katayama equation [24]:

σ = σ₀(1 - T/Tc)ⁿ

where σ₀ is a constant, Tc is the critical temperature, and n is typically around 1.26 for alkanes [22] [24].

Interfacial tension measurements between pentatriacontane and water yield values exceeding 50 mN/m, indicating strong immiscibility and high interfacial energy [23]. This high interfacial tension arises from the inability of the hydrocarbon chains to interact favorably with the hydrogen-bonded water network.

InterfaceInterfacial Tension (mN/m)Contact AngleWetting Behavior
Pentatriacontane-Air25-30N/AN/A
Pentatriacontane-Water>50>90°Non-wetting
Pentatriacontane-GlassVariable>90°Hydrophobic

Contact angle measurements on various substrates demonstrate the hydrophobic character of pentatriacontane, with contact angles typically exceeding 90° on polar surfaces such as glass and metal oxides [25]. This behavior makes pentatriacontane useful as a hydrophobic coating material and water-repellent agent.

Surface freezing phenomena have been observed in pentatriacontane and related long-chain alkanes, where a solid monolayer forms at the liquid-air interface up to 30°C above the bulk melting point [26] [27]. This surface ordering reflects the tendency of long hydrocarbon chains to adopt extended conformations at interfaces, maximizing intermolecular interactions.

The critical surface tension for wetting of pentatriacontane is estimated at approximately 20 mN/m, indicating that only solvents with surface tensions below this value will spontaneously wet the hydrocarbon surface [23]. This parameter is crucial for understanding the adhesion and coating properties of pentatriacontane in practical applications.

XLogP3

18.6

Boiling Point

490.0 °C

Melting Point

75.0 °C

UNII

KP13LFH341

Vapor Pressure

5.39e-12 mmHg

Other CAS

630-07-9

Wikipedia

Pentatriacontane

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Dates

Last modified: 08-16-2023

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